2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
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Overview
Description
2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the quinazolinone core, followed by the introduction of the oxadiazole ring and the fluorophenyl group. Key steps may involve:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of Fluorophenyl Group: This can be done via nucleophilic substitution reactions, where a fluorophenyl halide reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- 2-(((3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
Uniqueness
What sets 2-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-10-25-19(26)15-8-3-4-9-16(15)22-20(25)28-12-17-23-18(24-27-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZPXPPPSFYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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